molecular formula C5H8Br2 B3048963 1,4-Dibromo-2-methyl-2-butene CAS No. 18860-95-2

1,4-Dibromo-2-methyl-2-butene

Cat. No. B3048963
CAS RN: 18860-95-2
M. Wt: 227.92 g/mol
InChI Key: HICPKHPJQJZCFP-GORDUTHDSA-N
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Description

1,4-Dibromo-2-methyl-2-butene is a chemical compound with the molecular formula C5H8Br2 . It is also known by other names such as 1,4-Dibromo-2-methylbutane and (2E)-1,4-Dibromo-2-methyl-2-butene .


Synthesis Analysis

The synthesis of 1,4-Dibromo-2-methyl-2-butene can be achieved through the dibromination of alkenes . This process involves the use of various catalyst systems and reagents, primarily from bio-derivatives, including ethanol, C4 alcohols, unsaturated alcohols, and tetrahydrofuran . The reaction yields dibromides and α-bromoketones in excellent yields .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2-methyl-2-butene consists of a carbon backbone with two bromine atoms attached to the first and fourth carbon atoms, and a methyl group attached to the second carbon atom .


Chemical Reactions Analysis

1,4-Dibromo-2-methyl-2-butene can undergo various chemical reactions. For instance, it can participate in E2 elimination reactions, which are bimolecular elimination mechanisms where the reaction rate depends on the concentration of both the substrate and the base . Additionally, it can react with bromine to yield a mixture of products: 3,4-dibromo-2-methyl-1-butene, 3,4-dibromo-3-methyl-1-butene, and 1,4-dibromo-2-methyl-2-butene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibromo-2-methyl-2-butene include a molecular weight of 213.898 Da . More detailed physical and chemical properties such as melting point, boiling point, and density may be available from specific suppliers .

Scientific Research Applications

Electrophilic Additions to Conjugated Dienes

One of the most striking differences between conjugated dienes and typical alkenes is their behavior in electrophilic addition reactions. For example, Br2 adds to 1,3-butadiene to give a mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene . This reaction involves allylic carbocations as intermediates, which are stabilized by resonance between two forms .

Synthesis of Unsaturated Polytetrahydrofuran

Unsaturated polytetrahydrofuran (UPTHF), a new unsaturated polyether, was synthesized via condensation polymerization of cis-2-butene-1,4-diol and trans-1,4-dibromo-2-butene using potassium hydroxide (KOH) as a catalyst . This process demonstrates the utility of 1,4-Dibromo-2-methyl-2-butene in polymer chemistry.

Synthesis of Functionalized Monomers

Functionalized monomers are used to enhance the properties of synthetic rubbers, either by monopolymerization or copolymerization . The presence of the double bond in 1,4-Dibromo-2-methyl-2-butene makes it a suitable candidate for such applications.

Synthesis of Dibromocyclohexane

1,4-Dibromo-2-methyl-2-butene can be used in the synthesis of trans-1,2-Dibromocyclohexane . This compound has potential applications in various chemical reactions due to its cyclohexane ring and bromine substituents.

Synthesis of Dibromobutane

1,4-Dibromo-2-methyl-2-butene can also be used in the synthesis of 1,4-Dibromobutane . This compound is a useful reagent in organic synthesis, particularly in reactions involving nucleophilic substitution.

Synthesis of Dibromobutane

1,4-Dibromo-2-methyl-2-butene can be used to investigate the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane . This highlights its potential use in biochemical research.

properties

IUPAC Name

(E)-1,4-dibromo-2-methylbut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPKHPJQJZCFP-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CBr)/CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031493
Record name 2-Butene, 1,4-dibromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butene, 1,4-dibromo-2-methyl-

CAS RN

18860-95-2
Record name 2-Butene, 1,4-dibromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018860952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1,4-dibromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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